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molecular formula C18H19NO4 B8570227 Methyl 5-[(dimethylamino)carbonyl]-2-[(phenylmethyl)oxy]benzoate

Methyl 5-[(dimethylamino)carbonyl]-2-[(phenylmethyl)oxy]benzoate

Cat. No. B8570227
M. Wt: 313.3 g/mol
InChI Key: DFGPSFKVVNEWGQ-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

A solution of LiOH (585 mg, 13.95 mmol) in water (8 ml) was added to a stirred solution of methyl 5-[(dimethylamino)carbonyl]-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in Description 58; 437 mg, 1.40 mmol) in tetrahydrofuran (2 ml) at room temperature. The mixture was stirred at room temperature for 3 h. The mixture was acidified with HCl (6 mol/l) and extracted with ethyl acetate (3×40 ml). The organic phase was washed with saturated brine (25 ml), dried over sodium sulfate, and evaporated in vacuo to give the crude product as a white solid. 350 mg.
Name
Quantity
585 mg
Type
reactant
Reaction Step One
Quantity
437 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[CH3:3][N:4]([CH3:25])[C:5]([C:7]1[CH:8]=[CH:9][C:10]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[C:11]([CH:16]=1)[C:12]([O:14]C)=[O:13])=[O:6].Cl>O.O1CCCC1>[CH3:3][N:4]([CH3:25])[C:5]([C:7]1[CH:8]=[CH:9][C:10]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[C:11]([CH:16]=1)[C:12]([OH:14])=[O:13])=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
585 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
437 mg
Type
reactant
Smiles
CN(C(=O)C=1C=CC(=C(C(=O)OC)C1)OCC1=CC=CC=C1)C
Name
Quantity
8 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×40 ml)
WASH
Type
WASH
Details
The organic phase was washed with saturated brine (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C(=O)C=1C=CC(=C(C(=O)O)C1)OCC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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